molecular formula C13H18Cl2N2 B12837554 [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine CAS No. 1048919-48-7

[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine

Cat. No.: B12837554
CAS No.: 1048919-48-7
M. Wt: 273.20 g/mol
InChI Key: PRXQVBMRHVTMLJ-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-N-methylpiperidin-4-amine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 2,6-dichlorobenzyl group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorobenzyl)-N-methylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and N-methylpiperidine.

    Reaction: The 2,6-dichlorobenzyl chloride is reacted with N-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Conditions: The reaction is conducted at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of 1-(2,6-Dichlorobenzyl)-N-methylpiperidin-4-amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorobenzyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dichlorobenzyl group can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products:

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-N-methylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of piperidine derivatives with biological targets, including receptors and enzymes.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or ion channels, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2,6-Dichlorobenzyl)piperazine: Shares the 2,6-dichlorobenzyl group but differs in the piperazine ring structure.

    2,6-Dichlorobenzyl alcohol: Contains the 2,6-dichlorobenzyl group but lacks the piperidine ring.

Uniqueness: 1-(2,6-Dichlorobenzyl)-N-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the piperidine ring and the 2,6-dichlorobenzyl group makes it a valuable compound for various applications.

Properties

CAS No.

1048919-48-7

Molecular Formula

C13H18Cl2N2

Molecular Weight

273.20 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C13H18Cl2N2/c1-16-10-5-7-17(8-6-10)9-11-12(14)3-2-4-13(11)15/h2-4,10,16H,5-9H2,1H3

InChI Key

PRXQVBMRHVTMLJ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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